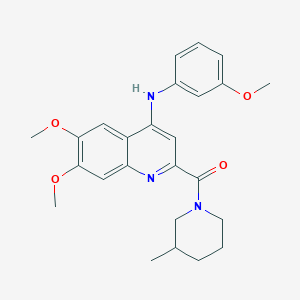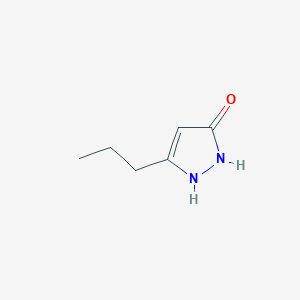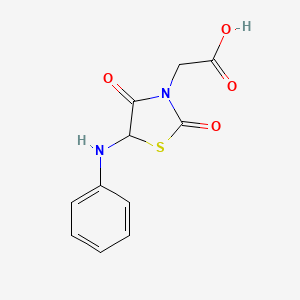![molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1](/img/structure/B2701462.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. CDK4 is overexpressed in many types of cancer, and its inhibition has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient synthesis methods for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been developed, enabling the creation of diverse compounds from a common starting material. This includes reactions such as SNAr type and Suzuki–Miyaura cross-coupling, which are instrumental in the arylation process and the generation of trifluoromethylated analogues of kinase inhibitors (Jismy et al., 2020).
- Another study focused on the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunability of N-alkylation based on the carboxy function, which is pivotal in creating specific substituent patterns (Drev et al., 2014).
Biological Activity and Applications
- A study on the synthesis of a specific derivative of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide revealed its effectiveness in inhibiting the proliferation of certain cancer cell lines. This indicates potential applications in cancer research and therapy (Liu et al., 2016).
- The synthesis of novel 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines and their biological interest were explored in a study that provided a new synthetic route, further expanding the utility of this compound in biological contexts (Jismy et al., 2018).
- A comprehensive study on the liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold showed the versatility and applicability of this compound in creating large-scale compound libraries, a crucial aspect in drug discovery and pharmaceutical research (Dalinger et al., 2005).
Potential in Drug Design
- Aminoazoles in heterocycles synthesis indicated the use of trifluoromethyl-containing diketones in the synthesis of pyrazolo[1,5-a]pyrimidines, underlining the compound's role in designing heterocyclic drugs and its implications in pharmaceutical chemistry (Emelina et al., 2001).
Optical and Photophysical Properties
- Research on the solution and solid-state optical properties of trifluoromethylated 5-(alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine system provided insights into the photophysical properties of derivatives, relevant for applications in materials science and photophysics (Stefanello et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, and its inhibition can lead to an increase in the levels of these neurotransmitters, potentially alleviating symptoms of certain neurodegenerative diseases.
Mode of Action
This compound interacts with its target, monoamine oxidase B, by inhibiting its activity . The exact mechanism of this interaction is not fully understood, but it is likely that the compound binds to the active site of the enzyme, preventing it from metabolizing monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of monoamine oxidase B by this compound affects the metabolic pathways of monoamine neurotransmitters . These neurotransmitters, which include dopamine, norepinephrine, and serotonin, play crucial roles in various neurological functions. By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Result of Action
The inhibition of monoamine oxidase B by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially alleviating symptoms of neurodegenerative diseases that are associated with low levels of these neurotransmitters.
Propriétés
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2701386.png)


![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)
